(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-8-methoxy-2H-chromen-2-imine
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-8-methoxychromen-2-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-15-11-12-17(14-19(15)24)25-23-21(30(26,27)18-8-4-3-5-9-18)13-16-7-6-10-20(28-2)22(16)29-23/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOSCTSIOBXEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-8-methoxy-2H-chromen-2-imine typically involves multiple steps, including the formation of the chromen-imine core, the introduction of the benzenesulfonyl group, and the attachment of the chloro-methylphenyl group. Common reagents used in these reactions include sulfonyl chlorides, methoxyphenols, and chloroanilines. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-8-methoxy-2H-chromen-2-imine may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. Key considerations include the selection of cost-effective reagents, the minimization of waste, and the implementation of environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-8-methoxy-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of the imine group can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-8-methoxy-2H-chromen-2-imine has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving enzyme activity or protein interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions, such as cancer or inflammation.
Industry: The compound can be utilized in the production of specialty chemicals, materials, or pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-8-methoxy-2H-chromen-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may play a role in binding to active sites, while the chromen-imine core can modulate the compound’s overall activity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The benzenesulfonyl group in the target compound enhances electrophilicity compared to tosyl (4-methylbenzenesulfonyl) in the difluorophenyl analogue .
Synthetic Complexity :
- The target compound requires precise Z-configuration control during imine formation, achieved via stereoselective methods (e.g., SHELX refinement ).
- Tetrahydrochromene derivatives (e.g., compound 3 in ) involve additional steps like cyclization and benzoylation .
Biological Relevance :
- While explicit data on the target compound’s bioactivity is unavailable, structurally similar chromenes (e.g., nitro and benzamide derivatives) show antimicrobial and anticancer properties .
Physicochemical Properties
Comparative solubility, stability, and reactivity depend on substituent effects:
- Methoxy Group: Enhances solubility in polar solvents (e.g., ethanol, DMF) compared to non-polar derivatives .
- Sulfonyl vs. Nitro Groups : Sulfonyl groups improve thermal stability, whereas nitro groups are prone to reduction (e.g., SnCl₂-mediated reduction to amines in ) .
Research Findings and Implications
- Stereochemical Influence : The Z-configuration in the target compound likely enhances target selectivity compared to E-isomers, as seen in other imine derivatives .
- Synergistic Effects : The combination of benzenesulfonyl and chloro-methylphenyl groups may optimize pharmacokinetic profiles by balancing lipophilicity and metabolic stability.
Biological Activity
The compound (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-8-methoxy-2H-chromen-2-imine is a member of the chromenone family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-8-methoxy-2H-chromen-2-imine
- Molecular Formula : C18H18ClN1O3S1
- Molecular Weight : 357.86 g/mol
Structural Features
The compound features a chromenone backbone with a benzenesulfonyl group and a chloro-substituted aromatic ring. The methoxy group enhances its lipophilicity, potentially affecting its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-8-methoxy-2H-chromen-2-imine . For instance, benzenesulfonohydrazide derivatives have shown significant cytotoxic effects against various cancer cell lines, including renal adenocarcinoma (769-P) and liver cancer (HepG2) cells. These compounds exhibited IC50 values indicating their effectiveness in inhibiting cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | 769-P | 1.94 |
| Compound 2 | HepG2 | 12.5 |
| Compound 3 | H2170 | 15.0 |
The proposed mechanisms for the anticancer activity of chromenone derivatives include:
- Inhibition of Cell Proliferation : Compounds like this one may induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at the G1 phase, preventing further proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.
Study on Antitumor Activity
A recent study evaluated the cytotoxic effects of various benzenesulfonohydrazide derivatives against multiple cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity and selectivity towards cancer cells compared to normal cells .
Structure-Activity Relationship (SAR)
Research into SAR has shown that modifications to the sulfonamide group and the introduction of halogen atoms can enhance biological activity. For instance, substituents such as fluorine or bromine on the phenyl ring have been associated with improved anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
